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Compound of Interest

Compound Name:
Bis(4-methoxy-1,4'-bipiperidine);

oxalic acid

CAS No.: 1820614-88-7

Cat. No.: B1450358

Get Quote

Application Note: AN-PHARM-2026-04 Topic: Utilization of Bis(4-methoxy-1,4'-bipiperidine)

Oxalate as a Strategic Precursor in PIKfyve Inhibitor Synthesis

Executive Summary
This technical guide details the handling, processing, and application of Bis(4-methoxy-1,4'-

bipiperidine) oxalate (CAS: 1820614-88-7), a stable crystalline salt form of the secondary

amine 4-methoxy-1,4'-bipiperidine. This moiety is the critical pharmacophore responsible for

the lysosomotropic properties and kinase selectivity of Apilimod (a potent PIKfyve inhibitor) and

emerging PROTACs designed for lipid kinase degradation.

While often sold as the "Bis" oxalate salt for enhanced stability and shelf-life, the active

pharmaceutical intermediate (API) synthesis requires the liberation of the free secondary

amine. This guide provides a validated protocol for salt dissociation and subsequent

nucleophilic aromatic substitution (

) to generate high-purity PIKfyve modulators.
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Technical Profile & Material Science
The "Bis" nomenclature in commercial catalogs refers to the stoichiometric ratio of the salt: two

molecules of the bipiperidine base complexed with one molecule of oxalic acid. This form is

preferred over the dihydrochloride or free base (often viscous oils or hygroscopic solids) due to

superior crystallinity and non-hygroscopic nature.

Table 1: Physicochemical Properties

Property Specification

Compound Name Bis(4-methoxy-1,4'-bipiperidine) oxalate

Active Moiety 4-methoxy-1,4'-bipiperidine (Monomer)

CAS Number 1820614-88-7 (Salt); 930603-98-8 (Free Base)

Molecular Formula
(Salt);

(Base)

Molecular Weight 486.66 g/mol (Salt); 198.31 g/mol (Base)

Role
Nucleophilic amine for Apilimod synthesis;

Lysosomotropic pharmacophore

Process Workflow: Salt Dissociation & Coupling
The critical step in utilizing this intermediate is the controlled dissociation of the oxalate salt to

yield the free secondary amine, which then undergoes an

reaction with a heteroaryl chloride (e.g., the core of Apilimod).
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Figure 1:Salt dissociation and subsequent coupling workflow for PIKfyve inhibitor synthesis.

Detailed Experimental Protocols
Protocol A: Salt Break / Free Base Liberation
Objective: Convert the stable Bis-oxalate salt into the reactive free secondary amine. Rationale:

The oxalate anion can interfere with palladium-catalyzed cross-couplings or

reactions by chelating metals or altering the reaction pH. Direct use of the salt often leads to
lower yields.

Materials:

Bis(4-methoxy-1,4'-bipiperidine) oxalate (1.0 eq)[1]

Sodium Hydroxide (NaOH), 2M aqueous solution

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Saturated Brine solution

Anhydrous Sodium Sulfate (

)
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Procedure:

Dissolution: Suspend 1.0 g of Bis(4-methoxy-1,4'-bipiperidine) oxalate in 20 mL of DCM. The

suspension will be cloudy.

Basification: Add 10 mL of 2M NaOH (approx. 5 eq relative to oxalate). Stir vigorously at

room temperature for 15 minutes until the organic layer becomes clear.

Note: The pH of the aqueous layer must be >12 to ensure full deprotonation of the

secondary amine (

).

Extraction: Transfer to a separatory funnel. Isolate the organic layer (bottom). Re-extract the

aqueous layer with 2 x 10 mL DCM.

Washing: Combine organic layers and wash once with 10 mL saturated brine to remove

residual oxalate salts.

Drying: Dry the organic phase over anhydrous

for 10 minutes. Filter and concentrate in vacuo (rotary evaporator, <40°C).

Yield Check: The resulting product should be a clear to pale yellow oil (free amine).

Quantitative yield is expected (>95%). Use immediately in Protocol B to avoid carbonate

formation from air exposure.

Protocol B: Coupling for Apilimod Synthesis
Objective: Synthesize the Apilimod core structure by coupling the liberated amine to a

chloropyridine/triazine scaffold. Reference: Based on optimized procedures for PIKfyve

inhibitors (e.g., PNAS 2024 [1], J. Med. Chem. 2012 [2]).[2]

Materials:

4-methoxy-1,4'-bipiperidine (Free Base from Protocol A) (1.2 eq)
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Heteroaryl Chloride Substrate (e.g., 2-chloro-N-(3-methylbenzylideneamino)-... derivative)

(1.0 eq)

Diisopropylethylamine (DIPEA) (2.0 eq)

Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) (Anhydrous)

Procedure:

Reaction Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Heteroaryl

Chloride (1.0 eq) in DMF (0.2 M concentration).

Addition: Add DIPEA (2.0 eq) followed by the 4-methoxy-1,4'-bipiperidine free base (1.2 eq).

Heating: Heat the reaction mixture to 80–100°C. Monitor by LC-MS.

Checkpoint: Conversion is typically complete within 2–4 hours. Look for the disappearance

of the chloride starting material and the formation of the product mass (

).

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x

volume).

Isolation:

Method A (Precipitation): If the product precipitates, filter and wash with water.

Method B (Extraction): If no precipitate forms, extract with EtOAc (3x). Wash combined

organics with LiCl solution (5%) to remove DMF, then brine. Dry over

and concentrate.

Purification: Purify the crude residue via flash column chromatography (DCM:MeOH 95:5 to

90:10).

Quality Control & Analytical Data
Table 2: Key Analytical Markers
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Method
Expected Result (Free
Base)

Troubleshooting Note

1H NMR (CDCl3)
3.35 (s, 3H, -OCH3),

3.1-3.2 (m, 1H, CH-OCH3)

If peaks are broad, trace acid

(oxalate) may remain. Re-

wash with NaOH.

LC-MS (ESI+) 199.18

Strong base peak. Dimer

peaks (

) are common in ESI.

TLC (DCM:MeOH 9:1) (Stains with Ninhydrin/Iodine)

The free base will streak on

silica; add 1%

to the eluent.

Safety & Handling
Sensitization: Piperidine derivatives are potential skin sensitizers. Wear nitrile gloves and

work in a fume hood.

Oxalate Toxicity: Oxalic acid byproducts are nephrotoxic. Ensure aqueous waste from the

salt break is disposed of according to hazardous waste regulations.

Storage: Store the "Bis" oxalate salt at 2–8°C in a desiccator. The free base should be used

immediately or stored under Argon at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450358?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

